molecular formula C12H15IN2O B7932775 2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide

2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide

Cat. No.: B7932775
M. Wt: 330.16 g/mol
InChI Key: CDGGNTPGDKDPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide is a chemical compound with the molecular formula C13H17IN2O and a molecular weight of 344.20 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl group, and an iodo-benzyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide involves several steps. One common synthetic route includes the reaction of 2-iodobenzylamine with cyclopropylamine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the iodo group to a corresponding amine.

    Substitution: The iodo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGGNTPGDKDPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2I)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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